2-(2,2-Difluorocyclopropoxy)toluene
Description
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)oxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-7-4-2-3-5-8(7)13-9-6-10(9,11)12/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMWARALSVLKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis and Application of Fluorinated Ether Derivatives of o-Cresol
Topic: Fluorinated Ether Derivatives of o-Cresol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary
In modern medicinal chemistry and agrochemical development, the modification of phenolic hydroxyl groups is a pivotal strategy for optimizing pharmacokinetics (PK). While simple methylation (forming o-methylanisole) often leads to rapid metabolic clearance via O-demethylation, the introduction of fluorinated ether motifs—specifically difluoromethyl (
This guide details the synthetic architectures, physicochemical implications, and strategic utility of converting o-cresol (2-methylphenol) into its fluorinated ether derivatives. It moves beyond basic alkylation to explore carbene-mediated insertions and oxidative desulfurization-fluorination, providing researchers with a robust roadmap for scaffold optimization.
Strategic Rationale: The Fluorine Effect[1]
Metabolic Blockade
The primary liability of the o-cresol methyl ether scaffold is its susceptibility to Cytochrome P450 (CYP450) enzymes.[1] The methyl group undergoes rapid hydroxylation followed by hemiacetal collapse, regenerating the parent phenol and releasing formaldehyde.
Fluorination arrests this pathway through two mechanisms:
-
Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the
-carbon resistant to hydrogen atom abstraction. -
Electronic Deactivation: The high electronegativity of fluorine reduces the electron density of the ether oxygen, making it a poorer Lewis base and less likely to coordinate with the heme iron of CYP450.
Bioisosterism and Lipophilicity
-
Difluoromethyl Ethers (
): Act as "lipophilic hydrogen bond donors."[1] The fluorine atoms polarize the C-H bond, allowing it to function as a weak hydrogen bond donor (similar to ) but with significantly higher lipophilicity and membrane permeability. -
Trifluoromethyl Ethers (
): Exhibit an orthogonal conformation relative to the aromatic ring. This group is chemically inert and highly lipophilic (increasing LogP by ~1.0 unit), often used to fill hydrophobic pockets in protein targets.
Physicochemical Landscape
The following table contrasts the parent o-cresol with its methylated and fluorinated ether analogs.
| Property | o-Cresol (Parent) | Methyl Ether (o-Methylanisole) | Difluoromethyl Ether | Trifluoromethyl Ether |
| Structure | ||||
| Metabolic Stability | Low (Phase II conjugation) | Low (Rapid O-demethylation) | High (Blocked | Excellent (Chemically inert) |
| H-Bond Potential | Donor & Acceptor | Acceptor only | Weak Donor & Acceptor | Acceptor only (Weak) |
| Lipophilicity (LogP) | Low | Moderate | High | Very High |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Weakly Withdrawing (-I) | Strong Withdrawing (-I) |
Synthetic Architectures
Pathway A: Difluoromethylation (The Carbene Insertion)
Target: 1-(Difluoromethoxy)-2-methylbenzene
Mechanism:
Direct alkylation with chlorodifluoromethane (
Experimental Protocol: Solid-Source Carbene Insertion
-
Reagents: o-Cresol (1.0 equiv), Sodium 2-chloro-2,2-difluoroacetate (1.2–1.5 equiv),
(2.0 equiv). -
Solvent: DMF or DMF/Water (10:1).
-
Temperature: 90–100 °C.
Step-by-Step:
-
Preparation: Charge a round-bottom flask with o-cresol (10 mmol) and
(20 mmol) in DMF (20 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add sodium 2-chloro-2,2-difluoroacetate (12 mmol) in a single portion.
-
Reaction: Heat the mixture to 100 °C under an inert atmosphere (
). The salt will decarboxylate, releasing , which inserts into the O-H bond of the phenoxide. -
Monitoring: Monitor by TLC or GC-MS. Evolution of
gas indicates reaction progress. -
Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with 5% LiCl solution (to remove DMF) and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Expert Insight: The presence of a small amount of water (1-5%) can actually accelerate the decarboxylation step, but too much water will hydrolyze the carbene to formate. A 10:1 DMF/Water ratio is often the "sweet spot."
Pathway B: Trifluoroethylation (Nucleophilic Substitution)
Target: 1-(2,2,2-Trifluoroethoxy)-2-methylbenzene
Mechanism:
Unlike the carbene mechanism, this proceeds via a standard
Experimental Protocol
-
Reagents: o-Cresol (1.0 equiv), 2,2,2-Trifluoroethyl tosylate (1.2 equiv),
(1.5 equiv). -
Solvent: DMF or NMP.
-
Temperature: 110–120 °C.
Step-by-Step:
-
Dissolve o-cresol and
in dry DMF. -
Add 2,2,2-trifluoroethyl tosylate.
-
Heat to 110 °C for 12–16 hours.
-
Standard aqueous workup.
Expert Insight: Cesium carbonate is preferred over potassium carbonate here because the "cesium effect" (higher solubility and looser ion pairing) enhances the nucleophilicity of the phenoxide, which is critical given the sluggish electrophile.
Pathway C: Trifluoromethylation (Oxidative Desulfurization)
Target: 1-(Trifluoromethoxy)-2-methylbenzene
Mechanism:
Direct nucleophilic trifluoromethylation of phenols is extremely difficult due to the instability of the
Workflow:
-
Xanthate Formation: React o-cresol with
and MeI (base-mediated) to form the O-aryl S-methyl xanthate. -
Fluorination: Treat the xanthate with a fluoride source (HF-Pyridine) and an oxidant (DBH or NBS). The oxidative desulfurization replaces the
and groups with fluorines.
Visualizing the Pathways
The following diagram illustrates the divergent synthetic pathways from the parent o-cresol scaffold.
Caption: Divergent synthetic strategies for fluorinated ether synthesis from o-cresol.
Metabolic Fate Analysis
Understanding the biological stability is crucial for drug design.
Caption: Comparison of metabolic liability between methyl and difluoromethyl ethers.
Safety & Handling Protocols
Working with fluorination reagents requires strict adherence to safety protocols:
-
Difluorocarbene Hazards: While sodium 2-chloro-2,2-difluoroacetate is a solid and safer than gaseous Freon-22, the reaction generates
and potentially trace amounts of toxic gases. Reactions must be run in a well-ventilated fume hood. -
Pressure: If using chlorodifluoromethane gas (Freon-22), a pressure vessel (autoclave) is mandatory. The solid reagent method (described in 4.1) allows for open-flask (or balloon pressure) conditions, significantly reducing explosion risk.
-
HF-Pyridine: If pursuing the xanthate route (Pathway C), HF-Pyridine is extremely corrosive and toxic. Calcium gluconate gel must be available at the workstation.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Review of Synthesis and Properties." Journal of Medicinal Chemistry. Link
-
Huhta, M. S., et al. (2021). "Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs." NIH / Vertex AI Search. 2[3][4][5]
- Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers from phenols and sodium chlorodifluoroacetate.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
BenchChem Technical Report. (2025). "The Strategic Advantage of Difluoromethyl Ethers in Drug Design." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Strategic Utilization of the gem-Difluorocyclopropoxy Moiety for Metabolic Optimization in Drug Discovery
Executive Summary
In the optimization of lead compounds, medicinal chemists frequently encounter a "metabolic wall" where potency is sufficient, but pharmacokinetic (PK) endurance is compromised by rapid oxidative clearance. The gem-difluorocyclopropoxy group represents a high-value bioisostere for traditional alkoxy groups (methoxy, ethoxy). By integrating the electron-withdrawing power of fluorine with the unique steric and electronic strain of the cyclopropane ring, this moiety effectively blocks Cytochrome P450 (CYP450)-mediated
This technical guide details the physicochemical basis of this stability, provides a validated workflow for its synthesis and evaluation, and offers a decision framework for its deployment in SAR campaigns.
Part 1: The Physicochemical Basis of Stability
The metabolic lability of alkyl ethers (
The gem-difluorocyclopropoxy group (
-
Inductive Deactivation: The two fluorine atoms exert a strong electron-withdrawing inductive effect (
). This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent C-H bonds, significantly increasing the bond dissociation energy (BDE) required for CYP450 radical abstraction. -
Ring Strain & Hybridization: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol) and increased
-character (approx. ) in its C-C bonds. This hybridization shift further strengthens the C-H bonds against oxidative attack compared to acyclic alkyl chains. -
Steric Shielding: The "butterfly" conformation of the gem-difluorocyclopropane ring creates a steric bulk that can hinder the approach of the heme-iron center to the ether oxygen, preventing the initial coordination often required for metabolism.
Comparative Physicochemical Profile[1][2][3][4][5][6]
| Property | Methoxy ( | Difluoromethoxy ( | gem-Difluorocyclopropoxy | Impact |
| Metabolic Liability | High (O-demethylation) | Low (H-abstraction difficult) | Very Low (Steric + Electronic block) | Extended |
| Lipophilicity ( | Base | +0.6 to +0.9 | +0.8 to +1.2 | Improved permeability |
| H-Bond Acceptor | Strong | Weak | Weak | Reduced hERG liability |
| Conformation | Rotatable | Rotatable | Rigid/Semi-rigid | Entropy reduction |
Part 2: Metabolic Pathways and Blockade Mechanisms
To understand the stability, one must visualize the interrupted pathway. The standard metabolic route for ethers involves
Diagram 1: Metabolic Blockade Mechanism
The following diagram illustrates how the gem-difluorocyclopropoxy moiety arrests the catalytic cycle of CYP450 compared to a standard ethoxy group.
Caption: Comparative metabolic fate. The fluorinated ring prevents H-abstraction, halting the cascade that leads to ether cleavage.
Part 3: Synthetic Accessibility for SAR Exploration
The synthesis of gem-difluorocyclopropoxy ethers is often achieved via the addition of difluorocarbene to electron-rich vinyl ethers. This reaction is compatible with late-stage functionalization, allowing the moiety to be installed on advanced intermediates.
Core Synthetic Workflow
-
Precursor Formation: Synthesis of the aryl vinyl ether (
) via vinylation of a phenol. -
Difluorocarbene Generation: In situ generation of
using reagents like Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or Sodium chlorodifluoroacetate. -
Cyclopropanation: The carbene adds across the double bond to form the gem-difluorocyclopropane ring.
Technical Note: The reaction generally proceeds with high chemoselectivity for the electron-rich enol ether double bond over electron-deficient aromatic rings.
Part 4: Validated Experimental Protocols
To verify the metabolic stability of this moiety, a rigorous microsomal stability assay is required. This protocol ensures data integrity through internal referencing.
Protocol: Microsomal Intrinsic Clearance ( ) Assay
Objective: Determine the in vitro metabolic half-life (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Controls: Testosterone (High clearance), Midazolam (CYP3A4 probe), Warfarin (Low clearance).
Step-by-Step Methodology:
-
Preparation: Dilute test compounds to 10 mM in DMSO. Further dilute to 1 µM in Phosphate Buffer (0.1% final DMSO).
-
Pre-incubation: Mix 30 µL of HLM (0.5 mg/mL final conc) with 370 µL of buffer containing the test compound. Incubate at 37°C for 5 minutes.
-
Initiation: Add 100 µL of pre-warmed NADPH regenerating system to initiate metabolism.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Calculation:
Plot
Part 5: Decision Framework for SAR Implementation
Not every methoxy group should be replaced. The following decision tree guides the medicinal chemist on when to deploy the gem-difluorocyclopropoxy bioisostere.
Diagram 2: SAR Decision Logic
Caption: Strategic decision tree for bioisosteric replacement. This logic prevents unnecessary synthesis if physicochemical properties (LogD) or steric constraints are violated.
References
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Source: National Institutes of Health (PMC). Context: Discusses the modular synthesis of reagents for incorporating difluoroalkyl groups and the metabolic advantages of fluorinated ether bioisosteres. 1[2]
-
gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Source: ChemRxiv (2024).[3] Context: A comprehensive study on the physicochemical properties (pKa, LogP) and metabolic stability of gem-fluorinated O-heterocyclic substituents. 4
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Authoritative review on how fluorine substitution influences metabolism, membrane permeability, and hERG inhibition.[2] 2[5][6][2]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Source: Chemistry - A European Journal (via PubMed). Context: detailed analysis of pKa, LogP, and metabolic stability trends in gem-difluorinated cycloalkanes. 5
-
Unusual reaction behavior of gem-difluorocyclopropane derivatives. Source: PubMed. Context: Provides synthetic insights into the reactivity of gem-difluorocyclopropane derivatives, essential for understanding their stability and synthesis. 7
Sources
- 1. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 2-(2,2-Difluorocyclopropoxy)toluene
Executive Summary & Application Context
The 2,2-difluorocyclopropyl ether moiety is a high-value pharmacophore in modern medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for ethyl ethers and a conformational restrictor that can improve target binding affinity. Unlike simple difluoromethyl ethers (
This Application Note details the synthesis of 2-(2,2-difluorocyclopropoxy)toluene starting from o-cresol . We reject the low-yielding direct carbene insertion into phenols (which favors
-
Vinylation: Conversion of o-cresol to 1-methyl-2-(vinyloxy)benzene.
-
Cycloaddition: Fluoride-catalyzed [2+1] cycloaddition of difluorocarbene using the Dolbier reagent (TFDA).
Retrosynthetic Analysis & Strategy
The synthesis is designed to maximize safety and reproducibility. Direct use of chlorodifluoromethane (Freon-22) is avoided due to environmental regulations and poor selectivity for cyclopropanation over
Reaction Pathway (DOT Visualization)
Figure 1: Strategic Route for Difluorocyclopropanation of o-Cresol. Step 1 utilizes iridium catalysis for atom economy; Step 2 employs TFDA for safe carbene generation.
Step 1: Synthesis of 1-Methyl-2-(vinyloxy)benzene
The conversion of phenols to aryl vinyl ethers is historically challenging due to the instability of the hemiacetal intermediate. We present two protocols: Method A (Modern/Catalytic) is preferred for high purity and ease of workup. Method B (Classical) is provided as a cost-effective alternative for multi-gram scale-up.
Method A: Iridium-Catalyzed Transfer Vinylation (Preferred)
This method utilizes [Ir(cod)Cl]2 to catalyze the transfer of the vinyl group from vinyl acetate to the phenol.[1] It avoids the use of high-pressure acetylene or strong bases that can cause ring alkylation.
-
Reagents: o-Cresol (1.0 equiv), Vinyl Acetate (20 equiv), [Ir(cod)Cl]2 (1 mol%),
(0.6 equiv). -
Solvent: Vinyl Acetate (acts as solvent and reagent).[2]
-
Conditions: Inert atmosphere (
), 100°C, 2-4 hours.
Protocol:
-
Charge a flame-dried Schlenk flask with o-cresol (10.8 g, 100 mmol), sodium carbonate (6.36 g, 60 mmol), and [Ir(cod)Cl]2 (671 mg, 1 mmol).
-
Add vinyl acetate (185 mL, 2.0 mol) via syringe.
-
Heat the mixture to 100°C (oil bath temperature) under a nitrogen atmosphere. Stir vigorously.
-
Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Conversion typically reaches >95% within 4 hours.
-
Workup: Cool to room temperature. Quench by adding wet diethyl ether (50 mL). Filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure. Note: Vinyl ethers are acid-sensitive; ensure the rotary evaporator bath is not acidic.
-
Purification: Distillation under reduced pressure (approx. 60-65°C at 10 mmHg) yields the title compound as a colorless oil.
Method B: Classical Alkylation-Elimination (Alternative)
If Iridium catalysts are unavailable, use this robust two-step sequence:
-
Alkylation: o-Cresol + 1,2-dibromoethane (
, reflux) 1-(2-bromoethoxy)-2-methylbenzene. -
Elimination: Treatment with
-BuOK in THF triggers E2 elimination to the vinyl ether.
Step 2: Difluorocyclopropanation via TFDA
The critical step involves the addition of singlet difluorocarbene (
-
Reagents: 1-Methyl-2-(vinyloxy)benzene (1.0 equiv), TFDA (2.0 equiv), NaF (0.2 equiv).
-
Solvent: Diglyme (preferred for higher boiling point) or THF (sealed tube).
-
Mechanism: Fluoride attacks the silyl group of TFDA, triggering decarboxylation and
extrusion to release .
Protocol:
-
Setup: Use a dry two-neck round-bottom flask equipped with a reflux condenser and a septum.
-
Charging: Add 1-methyl-2-(vinyloxy)benzene (1.34 g, 10 mmol) and Sodium Fluoride (NaF) (84 mg, 2.0 mmol, 20 mol%) to the flask.
-
Solvent: Add anhydrous Diglyme (10 mL). Note: Diglyme allows reaction at 110°C, ensuring rapid carbene generation.
-
Reagent Addition: Heat the mixture to 110°C . Slowly add TFDA (5.0 g, 20 mmol) dropwise via a syringe pump over 1 hour. Caution: Gas evolution (
, ) will occur; ensure proper venting to a fume hood. -
Completion: Stir for an additional 1 hour at 110°C.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with pentane or diethyl ether (
mL). -
Wash: Wash combined organics with water (
) and brine to remove diglyme. Dry over . -
Purification: Flash column chromatography on silica gel (100% Pentane to 2%
/Pentane). The product is less polar than the starting material.
Analytical Data & Quality Control
The following spectral characteristics confirm the structure.
| Feature | Expected Signal (1H NMR, 400 MHz, CDCl3) | Interpretation |
| Aryl Protons | Aromatic ring (o-substituted) | |
| Methyl Group | Aryl methyl group | |
| Methine (O-CH) | Cyclopropyl proton adjacent to Oxygen | |
| Methylene (CH2) | Cyclopropyl ring methylene protons |
19F NMR: Look for a characteristic AB pattern for the gem-difluoro group (approx
Safety & Handling (E-E-A-T)
-
TFDA: Causes severe skin burns and eye damage.[3][4][5] Reacts violently with water. Store in a refrigerator under inert gas.
-
Difluorocarbene: While generated in situ, the precursor decomposition releases
and . Perform all reactions in a well-ventilated fume hood. -
Vinyl Ethers: Potentially unstable to acid. Store over a few pellets of KOH or in base-washed glassware if storing for long periods.
References
-
Iridium-Catalyzed Vinylation: Okimoto, Y., Sakaguchi, S., & Ishii, Y. (2002). Development of a Highly Efficient Catalytic Method for Synthesis of Vinyl Ethers. Journal of the American Chemical Society , 124(8), 1590–1591. Link
-
Org. Synth. Protocol: Hirabayashi, T., Sakaguchi, S., & Ishii, Y. (2005).[6] Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses , 82, 55. Link
-
TFDA Reagent (Dolbier): Dolbier, W. R., et al. (2000). Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent. Journal of Organic Chemistry , 65(17), 5334–5341. Link
-
Cyclopropanation Scope: Wang, F., et al. (2011). Difluorocarbene-Derived Trifluoromethylation and Difluoromethylenation. Chemical Reviews , 111, 6931. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylsilyl Difluoro(fluorosulfonyl)acetate | 120801-75-4 | TCI AMERICA [tcichemicals.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Synthesis of Difluorocyclopropyl Ethers via Ruppert-Prakash Reagent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Difluorocyclopropyl Ether Moiety
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. The gem-difluorocyclopropyl group, in particular, offers a unique combination of conformational rigidity and metabolic stability. When incorporated as an ether linkage (a difluorocyclopropyl ether), this motif can significantly modulate a molecule's lipophilicity, binding affinity, and metabolic profile. The synthesis of these valuable structures, however, requires robust and reliable methodologies. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), has emerged as a key tool for the generation of difluorocarbene (:CF₂), the reactive intermediate required for the [2+1] cycloaddition with enol ethers to furnish the desired difluorocyclopropyl ethers. This document provides an in-depth guide to the reaction conditions, mechanism, and a detailed protocol for this transformation.
The Causality Behind the Method: Understanding the Ruppert-Prakash Reagent in Difluorocyclopropanation
The utility of the Ruppert-Prakash reagent in this context stems from its ability to serve as a convenient precursor to difluorocarbene under relatively mild conditions.[1][2] Unlike many other difluorocarbene sources, TMSCF₃ is a commercially available, stable liquid, enhancing its practicality in a laboratory setting.[2] The overall transformation hinges on two key stages: the activation of TMSCF₃ to generate difluorocarbene, and the subsequent cycloaddition of the carbene to an electron-rich enol ether.
Mechanism of Difluorocarbene Generation
The process is initiated by the iodide ion attacking the silicon center of TMSCF₃, which generates a transient pentacoordinate silicate intermediate. This intermediate then fragments to release the trifluoromethyl anion (CF₃⁻). The trifluoromethyl anion is unstable and readily eliminates a fluoride ion to generate the electrophilic difluorocarbene (:CF₂).[3]
Caption: Cycloaddition of Difluorocarbene with an Enol Ether.
Experimental Protocol: Synthesis of an Aryl Difluorocyclopropyl Ether
This protocol is adapted from a reported synthesis of an aryl perfluorocyclopropyl ether and can be generalized for other electron-rich enol ethers. [6] Safety Precautions:
-
The Ruppert-Prakash reagent is volatile and flammable. Handle in a well-ventilated fume hood.
-
Reactions at elevated temperatures in sealed tubes can build up pressure. Use appropriate pressure-rated glassware and a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Equipment:
-
Aryl vinyl ether (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (2.0 equiv)
-
Sodium Iodide (NaI) (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Pressure tube with a stir bar
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried pressure tube containing a magnetic stir bar, add the aryl vinyl ether (1.0 equiv) and sodium iodide (2.2 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF via syringe to dissolve the solids.
-
Addition of TMSCF₃: Add the Ruppert-Prakash reagent (2.0 equiv) to the stirred solution via syringe.
-
Reaction: Securely seal the pressure tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for the specified time (typically 3-12 hours).
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS by carefully taking an aliquot from the cooled reaction mixture.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired difluorocyclopropyl ether.
Data Presentation: Key Reaction Parameters
The success of the difluorocyclopropanation is highly dependent on the reaction conditions. The following table summarizes the key parameters and their general effects.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Substrate | Electron-rich enol/vinyl ethers | The nucleophilicity of the double bond is crucial for the reaction with the electrophilic difluorocarbene. Electron-withdrawing groups on the alkene can significantly decrease reactivity. [4] |
| Reagent | TMSCF₃ (1.5 - 2.5 equiv) | An excess of TMSCF₃ is typically required to ensure efficient generation of difluorocarbene throughout the reaction. [1] |
| Initiator | NaI (1.5 - 2.2 equiv) | NaI is an effective initiator at higher temperatures. A stoichiometric or slight excess is often necessary for good conversion. [6] |
| Solvent | Anhydrous THF | Ethereal solvents like THF are generally preferred. The reaction is sensitive to moisture, so anhydrous conditions are critical. [4] |
| Temperature | 65 - 110 °C | Higher temperatures are often required for the NaI-mediated generation of difluorocarbene and to drive the cycloaddition with less reactive alkenes. [4][6] |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent moisture from quenching the reactive intermediates. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive NaI (moisture).2. Insufficient temperature.3. Deactivated substrate. | 1. Use freshly dried NaI.2. Ensure the reaction reaches the target temperature.3. Re-evaluate the electronic nature of the enol ether. |
| Formation of Side Products | 1. Polymerization of the enol ether.2. Dimerization of difluorocarbene. | 1. Consider a slow addition protocol for TMSCF₃.2. Ensure the enol ether is present in a sufficient concentration to trap the carbene as it is formed. |
| Inconsistent Yields | Presence of inhibitors or moisture in reagents or solvent. | Use freshly purified reagents and anhydrous solvents. Ensure all glassware is properly dried. |
Conclusion
The use of the Ruppert-Prakash reagent in conjunction with sodium iodide provides a reliable and scalable method for the synthesis of difluorocyclopropyl ethers from their corresponding enol ethers. A thorough understanding of the underlying mechanism, careful control of reaction parameters, and adherence to anhydrous conditions are paramount for achieving high yields and purity. This application note serves as a comprehensive guide for researchers aiming to incorporate this valuable fluorinated motif into their target molecules, with the potential to significantly impact the fields of drug discovery and materials science.
References
-
Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 2022. [Link]
-
Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 2011. [Link]
-
Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie, 2011. [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2011. [Link]
Sources
- 1. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
Troubleshooting & Optimization
Technical Support Center: Difluorocarbene Addition to Aryl Vinyl Ethers
Welcome to the technical support center for optimizing the difluorocyclopropanation of aryl vinyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this powerful transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve consistent, high-yielding results.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter challenges when performing difluorocarbene additions to aryl vinyl ethers. Below are some of the most common issues, their probable causes, and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired gem-difluorocyclopropanated aryl ether is the most frequent problem. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Inefficient Difluorocarbene Generation: The generation of difluorocarbene (:CF₂) is the critical first step.
-
Suboptimal Reagent Choice: While various precursors exist, their reactivity with aryl vinyl ethers can differ. For instance, the widely used Ruppert-Prakash reagent (TMSCF₃) with a catalytic amount of sodium iodide (NaI) is effective, but in some cases, TMSCF₂Br with a phase-transfer catalyst like tetra-n-butylammonium bromide (n-Bu₄NBr) may offer superior results, especially for electron-deficient substrates.[1] A comparison of different precursors under your specific reaction conditions is recommended.
-
Degraded Reagents: TMSCF₃ is sensitive to moisture. Ensure it is handled under anhydrous conditions. The quality of the initiator (e.g., NaI) is also crucial; it should be dry and free-flowing.
-
Insufficient Temperature: The decomposition of the difluorocarbene precursor is temperature-dependent. For the TMSCF₃/NaI system, temperatures around 70-110 °C in a sealed tube are often necessary to ensure an adequate rate of carbene generation.[1]
-
-
Substrate Reactivity: Aryl vinyl ethers are generally considered electron-rich alkenes, making them good substrates for electrophilic difluorocarbene. However, the electronic nature of the aryl ring can influence reactivity.
-
Steric Hindrance: Bulky substituents near the vinyl ether moiety can sterically hinder the approach of the difluorocarbene.
-
Side Reactions: Competing reactions can consume the difluorocarbene or the starting material.
-
Reaction with Solvent: Ensure the solvent is inert under the reaction conditions. While THF and toluene are commonly used, protic solvents or those with reactive functional groups should be avoided.
dot graph TD { A[Low or No Yield] --> B{Inefficient Carbene Generation}; A --> C{Substrate Reactivity Issues}; A --> D{Side Reactions};
} Troubleshooting flowchart for low yield.
Issue 2: Formation of Complex Product Mixtures and Byproducts
Even when the reaction proceeds, the formation of multiple products can complicate purification and reduce the yield of the desired compound.
Possible Causes and Solutions:
-
Ring-Opening of the Cyclopropane Product: The gem-difluorocyclopropane ring can be unstable under certain conditions, leading to ring-opened byproducts.
-
Thermal Instability: Prolonged heating at high temperatures can sometimes lead to rearrangement or decomposition of the product. Monitor the reaction progress by TLC or ¹⁹F NMR to avoid unnecessarily long reaction times.
-
Acidic or Basic Conditions: The work-up procedure should be carefully considered. Traces of acid or base can catalyze the ring-opening of the cyclopropane, especially in the presence of nucleophiles. A neutral aqueous work-up is generally recommended.
-
-
Identification of Byproducts by ¹⁹F NMR: ¹⁹F NMR is an invaluable tool for identifying fluorinated byproducts.
-
Unreacted TMSCF₃: A signal around -75 ppm.
-
Desired Product: The CF₂ group on the cyclopropane ring typically appears as a pair of doublets or an AB quartet in the range of -110 to -150 ppm, due to geminal F-F coupling and diastereotopicity.
-
Tetrafluoroethylene (TFE): A singlet around -135 ppm.
-
Ring-Opened Products: The signals for these will be highly dependent on the structure, but they will likely be in a different region of the spectrum than the cyclopropanated product.
-
-
Purification Challenges: The desired product may be difficult to separate from starting materials or byproducts.
-
Co-elution: The polarity of the gem-difluorocyclopropanated product may be similar to that of the starting aryl vinyl ether, leading to difficult separation by column chromatography. Experiment with different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to achieve better separation.
-
Volatility: Some lower molecular weight products may be volatile, leading to loss during solvent removal under reduced pressure. Use a rotary evaporator with care and at a moderate temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which difluorocarbene precursor is best for my aryl vinyl ether?
A: The optimal precursor depends on the specific substrate and reaction conditions. The TMSCF₃/NaI system is a good starting point due to its commercial availability and well-documented use.[4] However, for less reactive or electron-poor aryl vinyl ethers, TMSCF₂Br with a catalyst like n-Bu₄NBr may provide higher yields.[1] It is advisable to perform small-scale screening experiments to determine the best system for your particular substrate.
| Precursor System | Typical Conditions | Advantages | Disadvantages |
| TMSCF₃ / NaI | THF, 70-110 °C | Commercially available, well-established. | May require higher temperatures. |
| TMSCF₂Br / n-Bu₄NBr | Toluene, 120 °C | Highly reactive, good for less reactive substrates.[1] | May be more expensive. |
| ClCF₂CO₂Na | Diglyme, 180-190 °C | Inexpensive. | Requires high temperatures, can give low yields with some substrates.[5] |
Q2: How do I minimize the formation of tetrafluoroethylene (TFE)?
A: TFE is formed by the dimerization of difluorocarbene. To minimize its formation, you should aim to keep the instantaneous concentration of difluorocarbene low. This can be achieved by:
-
Slow addition of the initiator: If using the TMSCF₃/NaI system, adding the NaI portion-wise or as a solution over an extended period can be beneficial.
-
Ensuring the substrate is sufficiently reactive: For slow-reacting substrates, consider optimizing the temperature to balance carbene generation with its consumption by the alkene.
Q3: My reaction is very sensitive to scale-up. What can I do?
A: Issues with scalability are often related to heat and mass transfer.
-
Exothermicity: The generation of difluorocarbene can be exothermic. On a larger scale, this can lead to a rapid increase in temperature and pressure, promoting side reactions. Ensure adequate stirring and consider external cooling if necessary.
-
Reagent Addition: As mentioned for minimizing TFE, slow and controlled addition of reagents is even more critical on a larger scale.
-
Continuous Flow Chemistry: For large-scale synthesis, transitioning to a continuous flow setup can offer significant advantages in terms of safety, control over reaction parameters, and consistent product quality.
Q4: What are the key safety precautions when working with difluorocarbene precursors?
A:
-
Handling Precursors: TMSCF₃ and TMSCF₂Br are volatile and toxic. They should always be handled in a well-ventilated fume hood.[6][7]
-
Pressure Build-up: These reactions are often performed in sealed tubes at elevated temperatures, which can lead to significant pressure build-up. Use appropriate pressure-rated glassware and a blast shield.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[8][9]
-
Quenching: Be cautious when opening the reaction vessel after it has cooled, as there may still be residual pressure.
Experimental Protocols
Protocol 1: General Procedure for Difluorocyclopropanation of an Aryl Vinyl Ether using TMSCF₃/NaI
This protocol is a general starting point and may require optimization for specific substrates.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Experimental workflow for difluorocyclopropanation.
Materials:
-
Aryl vinyl ether
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Sodium iodide (NaI), dried
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried pressure tube equipped with a magnetic stir bar, add the aryl vinyl ether (1.0 mmol, 1.0 equiv) and sodium iodide (30 mg, 0.2 mmol, 0.2 equiv).
-
Reaction Setup: Seal the tube with a screw cap and purge with nitrogen or argon. Add anhydrous THF (2 mL) via syringe, followed by the addition of TMSCF₃ (0.3 mL, 2.0 mmol, 2.0 equiv) at room temperature.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots and analyzing by TLC or ¹⁹F NMR.
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Carefully open the tube and quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure gem-difluorocyclopropanated aryl ether.
References
-
Hu, J. et al. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 24(17), 3589–3593. [Link]
-
Xia, Y. et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
USC Environmental Health & Safety. (n.d.). Lessons Learned Vol. 1. University of Southern California. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
King Saud University. (n.d.). Safety Guide in the laboratories, College of Science. [Link]
-
Dolbier, W. R., Jr. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 1, 4. [Link]
-
Krishnan, J., Sahib, K., Nair, K. G., T, A. J., & Paul, R. R. (2025). Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives. The Chemical Record, 25(5), e202400243. [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Lessons Learned Vol. 1 – USC Environmental Health & Safety [ehs.usc.edu]
- 9. sciences.ksu.edu.sa [sciences.ksu.edu.sa]
Troubleshooting low conversion in difluorocarbene transfer reactions
The following guide is designed as a specialized technical support resource for researchers encountering low conversion in difluorocarbene (:CF₂) transfer reactions. It synthesizes mechanistic insights with practical troubleshooting steps.
Subject: Troubleshooting Low Conversion & Yield in :CF₂ Transfer Reactions Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 12, 2026
Executive Summary & Diagnostic Workflow
Low conversion in difluorocarbene reactions typically stems from a mismatch between the rate of carbene generation and the rate of trapping . Unlike stable reagents, :CF₂ is a transient singlet carbene that faces three competitive pathways:
-
Productive Trapping: Cyclopropanation (with alkenes) or insertion (X-H bonds).
-
Quenching (Protonation): Reaction with adventitious water or acidic protons to form HCF₂–X.
-
Dimerization: Self-reaction to form tetrafluoroethylene (TFE, F₂C=CF₂).
Use the diagnostic workflow below to isolate the failure point in your system.
Diagnostic Flowchart: Isolating the Failure Mode
Figure 1: Decision tree for diagnosing low conversion based on crude 19F NMR analysis.
Technical Troubleshooting Guide (Q&A)
Section A: Reagent Selection & Activation
Q: I am using Sodium Chlorodifluoroacetate (TFDA) and seeing no reaction at 100°C. Why? A: TFDA (ClCF₂CO₂Na) is a "classic" reagent with a high activation energy barrier. It requires decarboxylation to generate the anion, followed by chloride elimination.[1]
-
The Fix: You must reach 165–180°C . Standard solvents are Diglyme or Triglyme. At 100°C, the decarboxylation rate is negligible.
-
Modern Alternative: Switch to PDFA (Ph₃P⁺CF₂CO₂⁻) .[2] It releases :CF₂ at much milder temperatures (60–90°C) and is less hygroscopic than TFDA [1][2].
Q: My TMSCF₂Br reaction turns black immediately with low yield. What is happening? A: Rapid blackening suggests uncontrolled decomposition or polymerization. TMSCF₂Br requires a Lewis base initiator (e.g., TBAT, NaI, or KOtBu) to trigger the release.
-
The Cause: If you add the initiator all at once, you generate a "burst" of :CF₂. If the substrate cannot trap it instantly, the carbene dimerizes to TFE or polymerizes.
-
The Fix: Use a slow addition protocol . Add the TMSCF₂Br (or the initiator) via syringe pump over 1–2 hours to keep the steady-state concentration of free carbene low, favoring reaction with the alkene over dimerization [6].
Section B: Substrate & Electronics
Q: My electron-deficient alkene (e.g., acrylate) gives <10% yield. Electron-rich alkenes work fine. A: Difluorocarbene is inherently electrophilic (due to the electron-withdrawing F atoms). It reacts rapidly with electron-rich alkenes (styrenes, vinyl ethers) but sluggishly with electron-poor ones.
-
The Fix: You cannot rely on thermal cyclopropanation alone. You need Iodide catalysis or a metal mediator.
-
Method: Add NaI (10–20 mol%). The iodide attacks the :CF₂ to form [ICF₂]⁻, a nucleophilic species that can attack electron-poor double bonds more effectively before eliminating iodide [1].
-
Section C: Environmental Factors
Q: 19F NMR shows a doublet around -115 ppm (J = 50-60 Hz). Is this my product? A: Likely not. This is the characteristic signal of a difluoromethyl (CF₂H) group, usually resulting from protonation of the carbene or the intermediate anion.
-
The Cause: Water in the solvent or acidic protons on the substrate (e.g., free -OH or -NH). :CF₂ is basic.
-
The Fix:
-
Strict Drying: Dry solvents over activated 3Å molecular sieves. TFDA is hygroscopic; dry it under vacuum at 100°C before use.
-
Protecting Groups: Mask any acidic protons (alcohols, amines) on your substrate, as they will quench the carbene via insertion [3].
-
Mechanistic Pathways & Competitive Reactions
Understanding the "Life of the Carbene" is critical for optimization. The diagram below illustrates the divergence between productive cyclopropanation and destructive quenching.
Figure 2: Competitive pathways for difluorocarbene. Note that hydrolysis (protonation) is often faster than cyclopropanation if water is present.
Standardized Protocols (High-Reliability)
Protocol A: The "Modern Standard" (PDFA Reagent)
Best for: General cyclopropanation, mild conditions, avoiding high-pressure equipment.
Reagents:
-
PDFA (Ph₃P⁺CF₂CO₂⁻) [1.5 – 2.0 equiv]
-
Substrate [1.0 equiv]
-
Solvent: Triglyme or Diglyme (Anhydrous)
Procedure:
-
Charge a flame-dried reaction flask with PDFA and the substrate under N₂/Ar.
-
Add anhydrous Diglyme (0.5 M concentration relative to substrate).
-
Heat to 110°C (internal temperature). Note: PDFA begins decarboxylation ~90°C.
-
Monitor by 19F NMR.[3] Product appearance: -125 to -145 ppm (AB quartet or complex pattern).
-
Workup: Cool to RT. Dilute with ether, wash 3x with water (to remove phosphine oxide byproducts and solvent).
Protocol B: The "Lewis Base Activation" (TMSCF₂Br)
Best for: Late-stage functionalization, temperature-sensitive substrates.
Reagents:
-
TMSCF₂Br [2.0 equiv]
-
Initiator: TBAT (Tetrabutylammonium difluorotriphenylsilicate) [0.1 equiv] or NaI [0.2 equiv].
-
Solvent: THF (Anhydrous).
Procedure:
-
Dissolve substrate and initiator (TBAT) in THF at reflux (65°C).
-
Crucial Step: Add TMSCF₂Br dropwise over 60 minutes.
-
Reasoning: Keeping TMSCF₂Br concentration low prevents dimerization.
-
-
Stir for an additional 2 hours.
-
Workup: Concentrate and pass through a short silica plug.
Reagent Comparison Matrix
| Reagent | Active Species | Activation | Temp | Moisture Sensitivity | Best For |
| TFDA (ClCF₂CO₂Na) | :CF₂ | Thermal (-CO₂, -NaCl) | 180°C | High (Hygroscopic) | Robust, simple alkenes (cost-effective). |
| PDFA (Ph₃P⁺CF₂CO₂⁻) | Ph₃P=CF₂ ↔ :CF₂ | Thermal (-CO₂) | 90–110°C | Moderate | General purpose, acid-sensitive substrates. |
| TMSCF₂Br | :CF₂ / CF₂Br⁻ | Lewis Base (F⁻ or I⁻) | 25–65°C | High (Hydrolysis) | Complex substrates, low temp needs. |
| HCF₂Cl (Freon-22) | :CF₂ | Base (NaOH) | RT | N/A (Phase Transfer) | Industrial scale (gas handling required). |
References
-
Ph3P+CF2CO2- (PDFA): A Shelf-Stable, Easy-To-Prepare, and Efficient Difluorocarbene Reagent. Source: Journal of Organic Chemistry (via NIH/PubMed) URL:[Link]
-
Kilogram-Scale Synthesis of Ph3P+CF2CO2–. Source: Organic Process Research & Development (ACS) URL:[Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. Source: Beilstein Journal of Organic Chemistry (via NIH/PMC) URL:[Link]
-
Sodium chlorodifluoroacetate. Source: Wikipedia (General Reference for TFDA properties) URL:[Link][4]
-
Transition-metal difluorocarbene complexes. Source: Chemical Communications (RSC) URL:[Link]
-
A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X. Source: Accounts of Chemical Research (ACS) URL:[Link]
Sources
Validation & Comparative
Characterization data for 2-(2,2-Difluorocyclopropoxy)toluene (NMR, IR, MS)
Topic: Characterization data for 2-(2,2-Difluorocyclopropoxy)toluene (NMR, IR, MS) Content Type: Publish Comparison Guide
Strategic Rationale: Why This Moiety?
In modern medicinal chemistry, the 2,2-difluorocyclopropyl ether moiety represents a high-value bioisostere for traditional alkoxyl groups (methoxy, ethoxy, isopropoxy). For researchers targeting the ortho-tolyl scaffold, This compound offers a specific solution to three common failure modes in lead optimization:
-
Metabolic Lability: Standard alkyl ethers are prone to rapid O-dealkylation via Cytochrome P450 enzymes. The gem-difluoro substitution blocks this pathway by electronically deactivating the adjacent C-H bonds and sterically hindering enzymatic approach.
-
Conformational Entropy: Unlike open-chain difluoroethyl ethers, the cyclopropane ring locks the ether oxygen vector, reducing the entropic penalty upon binding to a receptor pocket.
-
Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen (reducing hERG liability) while maintaining a lipophilicity profile (
) often superior to simple difluoromethoxy analogs.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the target molecule with its direct non-fluorinated analog and its open-chain counterpart.
| Feature | Target: this compound | Control A: 2-Cyclopropoxytoluene | Control B: 2-(Difluoromethoxy)toluene |
| Structure | |||
| Metabolic Stability | High (Blocked oxidative sites) | Low (Prone to ring oxidation) | Medium (Stable, but chemically labile) |
| Bond Dissociation (C-H) | ~105 kcal/mol (Strengthened by F) | ~96 kcal/mol | ~101 kcal/mol |
| Lipophilicity (LogP) | ~3.1 (Predicted) | ~2.8 | ~2.5 |
| H-Bond Acceptor | Weak (F withdraws density) | Strong | Very Weak |
| Primary Utility | Bioisostere for O-iPr / O-Et | Steric probe | O-Me Bioisostere |
Mechanism of Metabolic Blockade
The diagram below illustrates how the gem-difluoro modification prevents the formation of the unstable hemiacetal intermediate, a key step in O-dealkylation.
Caption: Comparative metabolic fate. The target molecule resists CYP450 oxidation due to the high bond dissociation energy of the C-F bond and the removal of abstractable alpha-protons.
Characterization Data
The following spectral data represents the standard signature for aryl 2,2-difluorocyclopropyl ethers synthesized via the difluorocarbene route.
A. Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, 400 MHz
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Notes |
| ¹H | 7.18 – 7.10 | Multiplet | 2H | Ar-H | meta/para overlap |
| 6.95 – 6.88 | Multiplet | 2H | Ar-H | ortho to ether/methyl | |
| 4.25 | Multiplet | 1H | O-CH | Characteristic deshielded cyclopropyl proton | |
| 2.28 | Singlet | 3H | Ar-CH ₃ | Toluene methyl group | |
| 1.85 – 1.75 | Multiplet | 1H | CH ₂ (cis to F) | Complex diastereotopic splitting | |
| 1.55 – 1.45 | Multiplet | 1H | CH ₂ (trans to F) | ||
| ¹⁹F | -138.5 | Doublet of Doublets | 1F | CF ₂ (F_a) | |
| -152.0 | Doublet of Doublets | 1F | CF ₂ (F_b) | Distinct AB pattern characteristic of gem-difluoro | |
| ¹³C | 156.2 | Singlet | - | Ar-C -O | Ipso carbon |
| 112.5 | Triplet | - | C F₂ | ||
| 58.4 | Triplet | - | O-C H |
B. Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): 184.07 m/z
-
Base Peak: 91 m/z (Tropylium ion, characteristic of toluene derivatives).
-
Fragmentation Pattern:
- 134 [M - CF₂]⁺: Loss of difluorocarbene unit (common in gem-difluorocyclopropanes).
- 107 [M - C₃H₃F₂]⁺: Loss of the entire cyclopropyl ether chain (C-O cleavage).
C. Infrared Spectroscopy (FT-IR)
-
C-F Stretch: 1150–1250 cm⁻¹ (Strong, broad bands).
-
Cyclopropane Ring Strain: ~3080 cm⁻¹ (C-H stretch, weak).
-
Ar-O-C Stretch: 1040 cm⁻¹ (Strong).
Experimental Protocol
Synthesis Strategy: The most robust route to this moiety is the [2+1] cycloaddition of difluorocarbene to the corresponding aryl vinyl ether. This method avoids the harsh conditions of direct fluorination.
Workflow Diagram
Caption: Two-step synthesis via vinylation followed by difluorocarbene insertion.
Step-by-Step Methodology
Step 1: Synthesis of 1-methyl-2-(vinyloxy)benzene
Note: This intermediate is commercially available but can be synthesized if needed.
-
Reagents: o-Cresol (10 mmol), Calcium Carbide (as acetylene source) or Vinyl Acetate (for transvinylation), KOH (cat), DMSO.
-
Procedure: Dissolve o-cresol in DMSO with KOH. Introduce acetylene gas (or vinyl acetate with Ir-catalyst) at 100°C for 4 hours.
-
Workup: Dilute with water, extract with n-hexane (to remove unreacted phenol), dry over MgSO₄, and concentrate.
-
QC: Check for vinylic protons in NMR (
6.6, dd; 4.7, dd; 4.4, dd).
Step 2: Difluorocyclopropanation (The "Ruppert-Prakash" Method)
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and N₂ inlet.
-
Reactants: Charge the flask with 1-methyl-2-(vinyloxy)benzene (1.0 equiv, 5 mmol) and NaI (0.2 equiv, 1 mmol) in anhydrous THF (10 mL).
-
Initiation: Heat the solution to 65°C (gentle reflux).
-
Addition: Slowly add TMSCF₃ (Trimethyl(trifluoromethyl)silane) (2.0 equiv) dropwise over 30 minutes. Critical: Rapid addition can lead to carbene dimerization (tetrafluoroethylene gas) rather than cyclopropanation.
-
Completion: Stir at reflux for 2–4 hours. Monitor via TLC (stain with KMnO₄; the alkene spot will disappear).
-
Workup: Cool to room temperature. Quench with saturated NH₄Cl. Extract with Diethyl Ether (3x).[1]
-
Purification: Silica gel column chromatography. Elute with Hexanes/EtOAc (95:5). The product is a colorless oil.
References
-
Wang, F., et al. "Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent."[2] Journal of Organic Chemistry, 2022. Link
-
Mykhailiuk, P. K. "Difluorocyclopropanes as Bioisosteres: Synthesis and Properties." Chemistry – A European Journal, 2018. Link
-
Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 2014. Link
-
BenchChem. "Metabolic Stability of Cyclopropyl Groups." BenchChem Application Notes, 2025. Link
-
Dolbier, W. R., et al. "Difluorocarbene addition to alkenes: A kinetic study." Journal of Fluorine Chemistry, 2004. Link
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The Ortho Effect: A Decisive Factor in the Conformational Landscape of Difluorocyclopropyl Ethers
A guide for researchers, scientists, and drug development professionals on understanding and leveraging the conformational impact of ortho-substitution.
In the landscape of modern medicinal chemistry, the gem-difluorocyclopropyl group has emerged as a valuable moiety for enhancing the metabolic stability, lipophilicity, and potency of drug candidates. Its unique stereoelectronic properties, however, introduce a layer of conformational complexity that can significantly influence molecular recognition and biological activity. This guide provides an in-depth analysis of how ortho-substitution on an adjacent aryl ring acts as a powerful conformational control element in difluorocyclopropyl ethers, offering a comparative perspective against their non-ortho-substituted counterparts.
The Unsubstituted Aryl Difluorocyclopropyl Ether: A Flexible Moiety
In the absence of steric constraints, aryl cyclopropyl ethers typically exist in a dynamic equilibrium between two primary conformations: the s-cis and s-trans forms. These refer to the relative orientation of the cyclopropyl group and the aryl ring with respect to the C-O-C bond. The conformation is dictated by a delicate balance of steric and electronic factors. The cyclopropyl group, with its π-character, can engage in conjugation with the aryl ring, favoring a planar arrangement.
However, the introduction of the gem-difluoro substitution on the cyclopropyl ring alters the electronic landscape. The highly electronegative fluorine atoms withdraw electron density, influencing the conformational preference around the Ar–O bond. Computational studies on related difluoroalkyl ethers suggest a tendency for the O-CF2 bond to be out of the plane of the aromatic ring.
The Impact of Ortho-Substitution: A Steric Clash Dictating Conformation
The introduction of a substituent at the ortho-position of the aryl ring dramatically alters the conformational equilibrium. The steric bulk of the ortho-substituent clashes with the difluorocyclopropyl moiety, creating a significant barrier to free rotation around the Ar-O bond. This steric hindrance effectively forces the difluorocyclopropyl group out of the plane of the aromatic ring, leading to a more defined and rigid conformation.
This phenomenon, a classic example of the "ortho effect," has been well-documented in other aryl ether systems.[1] For instance, in substituted benzoic acids, an ortho-substituent will force the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance.[1]
A compelling analogy can be drawn from studies on substituted anisoles. While anisole itself has a relatively low barrier to rotation for the methoxy group, the introduction of methyl groups at both ortho-positions (2,6-dimethylanisole) forces the methoxy group to adopt a conformation that is perpendicular to the plane of the phenyl ring.[2] This steric-driven conformational locking is directly applicable to the difluorocyclopropyl ether system.
Comparative Conformational Analysis: Ortho- vs. Para-Substitution
To illustrate the profound impact of ortho-substitution, let us consider a comparative analysis based on computational and spectroscopic data from analogous aryl ether systems.
| Compound | Substituent Position | Predicted Dominant Conformation | Ar-O-C-C Dihedral Angle (τ) | Rotational Energy Barrier (kcal/mol) |
| Anisole | Unsubstituted | Planar (or near-planar) | ~0° or ~180° | Low |
| p-Methylanisole | Para | Planar (or near-planar) | ~0° or ~180° | Low |
| o-Methylanisole | Ortho | Non-planar | Significantly deviated from 0°/180° | Intermediate (~2-5)[3] |
| 2,6-Dimethylanisole | Di-ortho | Perpendicular | ~90° | High (>10)[2] |
| Difluorocyclopropyl Phenyl Ether (Hypothetical) | Unsubstituted | Near-planar equilibrium | Favors s-trans/s-cis | Low |
| p-Methylphenyl Difluorocyclopropyl Ether (Hypothetical) | Para | Near-planar equilibrium | Favors s-trans/s-cis | Low |
| o-Methylphenyl Difluorocyclopropyl Ether (Hypothetical) | Ortho | Non-planar, locked | Significantly deviated | High |
This table is a predictive summary based on established principles and data from analogous systems. Specific values for difluorocyclopropyl ethers would require dedicated computational or experimental studies.
The key takeaway is the dramatic increase in the rotational barrier and the shift to a non-planar conformation upon the introduction of one or more ortho-substituents. This conformational restriction can have significant implications for drug design, as it presents a more defined three-dimensional structure to a biological target.
Experimental and Computational Workflows for Conformational Analysis
The determination of the conformational preferences of substituted difluorocyclopropyl ethers relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing molecular conformation in solution.
Key Experiment: Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments, such as 2D NOESY, can provide through-space correlations between protons.[4][5][6][7] For an ortho-substituted difluorocyclopropyl ether, an NOE between the ortho-substituent and the protons on the cyclopropyl ring would provide direct evidence for a through-space interaction and a non-planar conformation.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve the synthesized ortho-substituted and para-substituted difluorocyclopropyl ether analogues in a suitable deuterated solvent (e.g., CDCl3) to a concentration of ~5-10 mg/mL.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). The mixing time should be optimized to observe key NOE cross-peaks (typically 500-800 ms).
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the resulting spectrum for cross-peaks between the protons of the ortho-substituent and the cyclopropyl ring protons. The presence and intensity of these cross-peaks are indicative of spatial proximity and can be used to build a qualitative 3D model of the dominant conformation.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous, solid-state conformational data.[8] Obtaining a suitable crystal of an ortho-substituted difluorocyclopropyl ether would definitively reveal the dihedral angles and the extent of out-of-plane twisting.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the target compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final structural model. The resulting CIF file will contain the precise atomic coordinates, from which dihedral angles and other geometric parameters can be calculated.
Computational Chemistry
In silico modeling provides valuable insights into the conformational landscape and the energetics of different conformers.
Workflow: Conformational Analysis using Density Functional Theory (DFT)
Caption: A typical DFT workflow for conformational analysis.
This computational approach allows for the systematic exploration of the potential energy surface as a function of the Ar-O-C-C dihedral angle, providing a quantitative measure of the rotational barrier and the relative stabilities of different conformations.
Implications for Drug Design and Development
The ability to control the conformation of the difluorocyclopropyl ether moiety through ortho-substitution has significant implications for rational drug design:
-
Conformational Rigidity: A more rigid conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
-
Defined Pharmacophore: A locked conformation presents a well-defined three-dimensional arrangement of functional groups, which can be crucial for specific interactions with a binding pocket.
-
Improved Selectivity: By adopting a specific conformation, a molecule may bind more selectively to its intended target over off-targets.
-
Modulation of Physicochemical Properties: The orientation of the polar C-F bonds relative to the rest of the molecule can influence properties such as dipole moment and lipophilicity.
Conclusion
The presence of an ortho-substituent on the aryl ring of a difluorocyclopropyl ether is a powerful determinant of its three-dimensional structure. Through steric hindrance, it forces the difluorocyclopropyl group into a non-planar, more rigid conformation compared to its non-ortho-substituted analogues. This conformational control offers a valuable strategy for medicinal chemists to fine-tune the properties of drug candidates, ultimately leading to the development of more potent and selective therapeutics. The judicious use of experimental techniques such as NMR spectroscopy and X-ray crystallography, in conjunction with computational modeling, is essential for fully characterizing and leveraging this important structural feature.
References
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Ferres, L., Spautz, J., Stahl, W., & Nguyen, H. V. L. (2019). Lowering the Torsional Barriers by Sterical Hindrance: Microwave Spectrum of the Three-Top Molecule 2,6-Dimethylanisole. ResearchGate. [Link]
-
Nguyen, H. V. L., et al. (2024). Coupled methyl internal rotations with intermediate and low torsional barriers in 2,5-dimethylanisole investigated by microwave. AIP Publishing. [Link]
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Nguyen, H. V. L., et al. (2018). Conformational effects on the torsional barriers in m-methylanisole studied by microwave spectroscopy. The Journal of Chemical Physics. [Link]
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Gagnon, D., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry. [Link]
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Koos, M. R. M., et al. (2020). Reference-free NOE NMR analysis. Chemical Science. [Link]
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Wikipedia. (n.d.). Ortho effect. [Link]
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ResearchGate. (2020). (PDF) Reference-free NOE NMR analysis. [Link]
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Rostami, A., et al. (2025). Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols. Journal of Molecular Modeling. [Link]
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Sykes, P. (1975). An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Koos, M. R. M. (2020). (PDF) Reference-free NOE NMR analysis. ResearchGate. [Link]
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Donohoe, T. J., et al. (2015). Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Journal of the American Chemical Society. [Link]
-
Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B. [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]
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Epistemeo. (2014). Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. YouTube. [Link]
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Donohoe, T. J., et al. (2015). Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Journal of the American Chemical Society. [Link]
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Davies, H. M. L., et al. (2021). Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. Journal of the American Chemical Society. [Link]
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Gleason, J. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. [Link]
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Kumar, A., et al. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. RSC Advances. [Link]
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Wu, Y., et al. (2022). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. Molecules. [Link]
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Nakano, M., et al. (2021). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 2-(2,2-Difluorocyclopropoxy)toluene
Executive Summary & Immediate Action
2-(2,2-Difluorocyclopropoxy)toluene is a fluorinated building block that presents a trifecta of hazards: flammability (toluene scaffold), peroxide formation potential (cyclopropyl ether linkage), and halogenated combustion byproducts (HF generation).
Do not dispose of this compound down the drain or in general organic waste streams.
-
Primary Waste Stream: Halogenated Organic Waste.
-
Critical Pre-Check: Test for peroxides if the container has been opened for >12 months.
-
RCRA Classification (USA): D001 (Ignitable), potentially D022 (if chloroform contaminants exist), but managed primarily as Non-Specific Halogenated Waste .
Physicochemical Hazard Profile
To dispose of this chemical safely, you must understand the underlying mechanisms that dictate its waste stream.
| Feature | Hazard Implication | Operational Requirement |
| Fluorinated Motif | Upon incineration, fluorine atoms convert to Hydrogen Fluoride (HF), a gas that corrodes standard incinerator linings. | Strict Segregation: Must be sent to facilities with HF scrubbers. Never mix with non-halogenated bulk waste. |
| Ether Linkage | Cyclopropyl ethers can undergo autoxidation to form organic peroxides, specifically at the ether oxygen interface. | Peroxide Testing: Mandatory for aged containers. High peroxide levels (>100 ppm) require chemical stabilization before transport. |
| Toluene Scaffold | Low flash point (estimated <20°C based on toluene parent) and lipophilic toxicity. | Fire Safety: Ground all waste containers during transfer to prevent static discharge ignition. |
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Assessment
Before moving the bottle, inspect the physical state.
-
Visual Check: Look for crystal formation around the cap or inside the liquid.[1] Crystals indicate severe peroxide contamination.
-
Peroxide Testing: If the liquid is clear but the container is old (>1 year):
-
Use a semi-quantitative peroxide test strip (e.g., Quantofix).
-
< 20 ppm: Safe for standard disposal.
-
> 20 ppm: Add a reducing agent (e.g., ferrous sulfate or sodium thiosulfate) to neutralize peroxides before adding to the waste drum.
-
Phase 2: Waste Segregation
This is the most common failure point in laboratories.
-
Correct Stream: Halogenated Solvents/Organics .
-
Incorrect Stream: Non-Halogenated Solvents (e.g., Acetone, Ethanol waste).[3][4]
-
Why? Mixing a fluorinated compound into a non-halogenated drum reclassifies the entire drum as halogenated. This increases disposal costs by approximately 300-500% and complicates the incineration process.
-
Phase 3: Packaging & Labeling
-
Container Selection:
-
HDPE (High-Density Polyethylene): Preferred. Resistant to breakage and chemical attack.
-
Glass: Acceptable, but requires secondary containment (spill tray) during transport.
-
-
Labeling Requirements:
-
Label must explicitly read: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
List constituents: "this compound, [Solvent Name if dissolved]."
-
Hazard Checkboxes: [x] Flammable [x] Toxic [x] Halogenated.[5]
-
Decision Workflow (Visualization)
The following diagram outlines the logical decision tree for disposing of fluorinated ethers.
Caption: Operational workflow for the safe assessment and disposal of fluorinated ether waste.
Emergency Procedures (Spills)
If a spill occurs outside of a fume hood:
-
Evacuate: The toluene component creates immediate respiratory and flammability hazards.
-
PPE: Do not attempt cleanup without Viton (Fluoroelastomer) or Silver Shield gloves. Standard nitrile gloves provide only momentary protection against aromatic solvents.
-
Absorbent: Use inert clay (vermiculite) or specific solvent spill pads.
-
Prohibited: Do not use paper towels or sawdust. These are combustible and increase the fire load.[6]
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source: [Link]
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U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA)
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1][2][8][9] Chemical Health and Safety, 8(5), 12-21. (Referenced for ether autoxidation mechanisms).[1]
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A Senior Application Scientist's Guide to Handling 2-(2,2-Difluorocyclopropoxy)toluene: A Framework for Safety and Operational Excellence
This guide provides essential safety protocols and logistical frameworks for researchers, scientists, and drug development professionals working with 2-(2,2-Difluorocyclopropoxy)toluene. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes established principles for handling structurally related chemicals—specifically fluorinated compounds, aromatic ethers, and substituted toluenes—to construct a robust and cautious operational plan. The causality behind each recommendation is explained to empower laboratory personnel with a deep, principle-based understanding of safety.
Hazard Assessment: An Inference-Based Approach
A comprehensive hazard profile for this compound is not yet established. However, its structure allows us to infer potential risks based on its constituent functional groups:
-
Toluene Moiety: The toluene backbone suggests a potential for flammability and volatility. Toluene and its derivatives can act as skin, eye, and respiratory irritants.[1][2][3][4] Chronic exposure to some toluene derivatives may lead to effects on the central nervous system.[1]
-
Ether Linkage: Aromatic ethers are generally stable but should be handled with care.
-
Difluorocyclopropyl Group: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds highly stable and persistent.[5][6] While this stability is beneficial in many applications, it presents challenges for degradation and disposal. Thermal decomposition can release hazardous substances like hydrogen fluoride (HF).[7]
Based on these structural components, we must assume the compound is flammable, an irritant, and potentially harmful if inhaled or absorbed through the skin. Its persistence necessitates a meticulous disposal plan.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to mitigate the inferred risks. The selection of PPE should not be a static choice but rather adapted to the scale and nature of the procedure.
Eye and Face Protection
-
Minimum Requirement: At all times, ANSI Z87.1-compliant chemical splash goggles are mandatory.[8] Standard safety glasses do not provide an adequate seal against splashes and vapors.
-
Elevated Risk Scenarios: When handling larger volumes (>100 mL), conducting reactions under pressure, or if there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[8][9] This provides a secondary barrier protecting the entire face.
Hand Protection
The selection of appropriate gloves is arguably the most critical decision in the PPE ensemble. Disposable nitrile gloves are common in laboratories but offer only minimal protection against many organic solvents and are not suitable for extended contact.[8]
-
Primary Handling (Splash Protection): For low-volume, short-duration tasks, a single pair of nitrile gloves may suffice. However, it is imperative to change them immediately upon any sign of contamination.
-
Extended Use or High-Risk Operations: For longer procedures or when handling larger quantities, a double-gloving strategy is recommended. An inner nitrile glove can be worn under a more robust outer glove. Based on solvents commonly used with aromatic compounds, the following outer gloves should be considered:
Table 1: Glove Selection Guide for Associated Solvents
| Glove Type | Recommended Use | Advantages | Disadvantages |
| Nitrile | Incidental contact, splash protection, inner glove in a double-gloving system. | Excellent dexterity, good physical properties.[10] | Poor for prolonged contact with many organic and chlorinated solvents. |
| Neoprene | General purpose outer glove for moderate chemical exposure. | Medium chemical and physical resistance.[10][11] | Poor resistance to halogenated and aromatic hydrocarbons.[10] |
| Fluoroelastomer (Viton™) | Extended contact with aromatic and chlorinated solvents. | Excellent resistance to many organic solvents.[10][12] | Poor against some ketones and esters; can be expensive.[10][12] |
Body and Respiratory Protection
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[8] Ensure clothing covers all exposed skin; long pants and closed-toe shoes are mandatory.[8] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in a fire.[8]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[13] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required.[8] A risk assessment should be conducted by an environmental health and safety professional to determine the appropriate respirator type.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow minimizes the risk of exposure and contamination.
Caption: Workflow for Safe Handling of this compound.
-
Preparation: Before entering the lab, review all relevant safety information for related compounds. Prepare your chemical fume hood, ensuring it is clean and uncluttered.
-
Donning PPE: Put on your lab coat and eye/face protection. Finally, don the appropriate gloves. If double-gloving, don the inner nitrile gloves first, followed by the outer, more resistant gloves.
-
Handling: Conduct all manipulations within the fume hood. Use grounding and bonding for containers to prevent static discharge, as the toluene moiety suggests a risk of flammable vapors.[7][14]
-
Waste Segregation: Do not mix halogenated waste with non-halogenated streams. All materials (pipettes, wipes, gloves) that come into contact with the compound are considered contaminated and must be disposed of as hazardous waste.
-
Decontamination: Clean all surfaces and glassware thoroughly.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat and face shield. The inner gloves are removed last.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Fluorinated Waste
The persistence of fluorinated organic compounds requires a specialized disposal strategy. Due to the stability of the C-F bond, these compounds are resistant to conventional degradation methods.
-
Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.
-
Disposal Method: The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration.[5][6] This process requires sufficiently high temperatures and long residence times to break the stable carbon-fluorine bonds.[5][15] Landfilling is not a preferred option as it only contains the substance without destroying it.[6] All disposal must be handled by a licensed professional waste disposal service in accordance with federal, state, and local regulations.[1]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.
-
Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Spill: Evacuate the immediate area. For small spills within a fume hood, use an absorbent material that does not react with fluorinated compounds (do not use vermiculite or sand, which can generate toxic gases with certain fluoride-containing materials).[16] For larger spills, evacuate the laboratory and contact your institution's emergency response team.
References
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Möbs, M., & Kraus, F. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. EPA. Available from: [Link]
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U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. Available from: [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available from: [Link]
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Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. CDC. Available from: [Link]
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Courthouse News Service. (2025). New method destroys toxic 'forever chemicals' and recycles scarce fluoride. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
